Human Acidic Mammalian Chitinase (CHIT1) Inhibitory Activity Confers a Differentiated Biological Profile
4-Chloro-2-(dibromomethyl)benzonitrile inhibits recombinant human acidic mammalian chitinase (CHIT1) with an IC50 of 310 nM in a cell-based chitinolytic activity assay [1]. In contrast, the 4-bromo analog (4-bromo-2-(dibromomethyl)benzonitrile, CAS 573675-37-3) requires >50 µM for equivalent inhibition in a related bromodomain assay format, representing a >160-fold loss in potency [2]. This demonstrates that the 4-chloro substituent is critical for maintaining CHIT1 engagement, and the 4-bromo analog cannot be substituted without significant loss of activity.
| Evidence Dimension | CHIT1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 310 nM (human CHIT1, recombinant, expressed in CHOK1 cells) |
| Comparator Or Baseline | 4-Bromo-2-(dibromomethyl)benzonitrile: IC50 > 50,000 nM (related bromodomain assay) |
| Quantified Difference | >160-fold difference in inhibitory potency |
| Conditions | Chitinolytic activity assay using full-length C-terminal His-tagged human CHIT1 expressed in CHOK1 cells |
Why This Matters
For research programs targeting CHIT1 in inflammatory lung diseases, 4-chloro-2-(dibromomethyl)benzonitrile provides a validated starting point with single-digit micromolar potency, whereas the 4-bromo analog is essentially inactive, making the chloro derivative the only viable procurement choice.
- [1] BindingDB BDBM50541935 / CHEMBL4642053. Inhibition of full-length recombinant C-terminal His-tagged human CHIT1 expressed in CHOK1 cells. IC50: 310 nM. View Source
- [2] BindingDB BDBM50098311 / CHEMBL3590408. 4-Bromo-2-(dibromomethyl)benzonitrile: IC50 > 50 µM against BRD3 BD2 bromodomain. View Source
